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molecular formula C7H6N2OS B8479195 4-(Methylthio)furo[3,2-d]pyrimidine

4-(Methylthio)furo[3,2-d]pyrimidine

Cat. No. B8479195
M. Wt: 166.20 g/mol
InChI Key: OHRSKDKNTGAYJH-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

Sodium thiomethoxide (1.2 g) was added to a solution of 4-chlorofuro[3,2-d]pyrimidine (Intermediate 84) (1.32 g) in MeCN (100 mL). The mixture was heated to 90° C. for 60 minutes, cooled, and added to 50% sodium carbonate solution (100 ml). The resulting mixture was extracted into EtOAc (3×100 mL). The combined organics were dried (MgSO4) and the solvent removed to afford the title compound as a pale orange solid (1.21 g, 85%);
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].Cl[C:5]1[C:6]2[O:13][CH:12]=[CH:11][C:7]=2[N:8]=[CH:9][N:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>CC#N>[CH3:1][S:2][C:5]1[C:6]2[O:13][CH:12]=[CH:11][C:7]=2[N:8]=[CH:9][N:10]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
1.32 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CO2
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted into EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
CSC=1C2=C(N=CN1)C=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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